3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one
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Overview
Description
3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one is a complex organic compound that features a naphthyridine core, a piperidine ring, and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one typically involves multicomponent reactions (MCRs) and metal-catalyzed synthesis. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. Solvent-free reactions with basic alumina and potassium fluoride (KF) have also been employed to synthesize similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds share a similar naphthyridine core and have been studied for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Known for their reactivity and applications in various chemical reactions.
Uniqueness
3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyridine core with a piperidine ring and a pentanone chain makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H25N3O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one |
InChI |
InChI=1S/C19H25N3O/c1-3-14(2)13-18(23)22-11-8-15(9-12-22)17-7-6-16-5-4-10-20-19(16)21-17/h4-7,10,14-15H,3,8-9,11-13H2,1-2H3 |
InChI Key |
GZTFYIZGBMQZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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